2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 617698-65-4
VCID: VC16132392
InChI: InChI=1S/C26H28N2O5S2/c1-4-5-12-32-19-10-8-18(9-11-19)16-21-24(29)28-23(20-7-6-15-34-20)22(17(2)27-26(28)35-21)25(30)33-14-13-31-3/h6-11,15-16,23H,4-5,12-14H2,1-3H3/b21-16+
SMILES:
Molecular Formula: C26H28N2O5S2
Molecular Weight: 512.6 g/mol

2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.: 617698-65-4

Cat. No.: VC16132392

Molecular Formula: C26H28N2O5S2

Molecular Weight: 512.6 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 617698-65-4

Specification

CAS No. 617698-65-4
Molecular Formula C26H28N2O5S2
Molecular Weight 512.6 g/mol
IUPAC Name 2-methoxyethyl (2E)-2-[(4-butoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C26H28N2O5S2/c1-4-5-12-32-19-10-8-18(9-11-19)16-21-24(29)28-23(20-7-6-15-34-20)22(17(2)27-26(28)35-21)25(30)33-14-13-31-3/h6-11,15-16,23H,4-5,12-14H2,1-3H3/b21-16+
Standard InChI Key MOIWEDPKQGLUIJ-LTGZKZEYSA-N
Isomeric SMILES CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4
Canonical SMILES CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4

Introduction

The compound 2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule belonging to the thiazolopyrimidine class. It is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a thiophenyl ring, and a butoxybenzylidene moiety. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and potential applications in pharmaceuticals.

Synthesis

The synthesis of 2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. These may include:

  • Formation of the Thiazolo[3,2-a]pyrimidine Core: This often involves condensation reactions between appropriate precursors.

  • Introduction of the Thiophen-2-yl Group: This could be achieved through nucleophilic substitution or cross-coupling reactions.

  • Attachment of the 4-Butoxybenzylidene Moiety: This might involve a condensation reaction with an aldehyde.

  • Esterification to Form the 2-Methoxyethyl Ester: This step would typically involve reaction with a methoxyethyl halide or anhydride.

Biological Activity and Potential Applications

While specific biological activity data for 2-Methoxyethyl 2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate are not detailed in the available literature, compounds within the thiazolopyrimidine class have shown promise in various therapeutic areas, including:

  • Antimicrobial Activity: Some thiazolopyrimidines have demonstrated antibacterial and antifungal properties.

  • Anticancer Activity: These compounds may exhibit cytotoxic effects against certain cancer cell lines.

  • Anti-inflammatory Activity: Potential as inhibitors of inflammatory pathways has been explored.

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